molecular formula C4H10KO B8656675 Potassium tert-butoxide

Potassium tert-butoxide

Cat. No.: B8656675
M. Wt: 113.22 g/mol
InChI Key: XAEBTCPOZVEMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium tert-butoxide is a chemical compound with the formula [(CH₃)₃COK]ₙ. It is a colorless solid that is widely used as a strong base in organic synthesis. The compound is often depicted as a salt, and its ionization depends on the solvent. This compound is known for its high reactivity and is commonly used in various chemical reactions due to its strong basicity .

Preparation Methods

Potassium tert-butoxide is commercially available as both a solution and a solid. it is often generated in situ for laboratory use due to its moisture sensitivity and the potential for older samples to be of low purity. The compound is prepared by reacting dry tert-butyl alcohol with potassium metal. The resulting solid is obtained by evaporating the solution and then heating the solid. Purification can be achieved through sublimation .

Chemical Reactions Analysis

Potassium tert-butoxide undergoes various types of chemical reactions, primarily due to its strong basicity. Some of the key reactions include:

Mechanism of Action

The mechanism by which potassium tert-butoxide exerts its effects is primarily through its strong basicity. It acts as a base to deprotonate substrates, facilitating various chemical transformations. The compound’s bulky structure makes it sensitive to steric interactions, which influences its reactivity in nucleophilic substitution and elimination reactions . Additionally, it can form solvent-separated ion pairs with certain additives, further modifying its reactivity .

Comparison with Similar Compounds

Potassium tert-butoxide is often compared with other alkoxides, such as sodium tert-butoxide and lithium tert-butoxide. While all these compounds are strong bases, this compound is unique due to its bulky tert-butyl group, which makes it less nucleophilic and more selective in certain reactions. This bulkiness also leads to the formation of the Hofmann product in elimination reactions, unlike smaller alkoxides that favor the Zaitsev product .

    Sodium tert-butoxide: Similar in reactivity but less bulky, making it a better nucleophile.

    Lithium tert-butoxide: Also a strong base but with different solubility and reactivity profiles due to the lithium ion.

Properties

Molecular Formula

C4H10KO

Molecular Weight

113.22 g/mol

InChI

InChI=1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

XAEBTCPOZVEMHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O.[K]

Origin of Product

United States

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